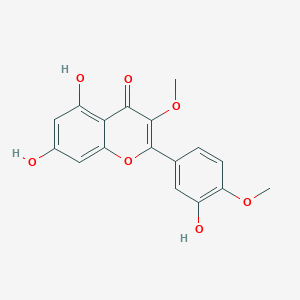

Quercetin 3,4'-dimethyl ether

Description

This compound is a natural product found in Artemisia incanescens, Piptocoma antillana, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-12-4-3-8(5-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10418970 | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33429-83-3 | |

| Record name | Quercetin 3,4′-dimethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33429-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 106970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033429833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33429-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10418970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quercetin 3,4'-dimethyl ether: A Guide to Natural Sources, Isolation, and Purification

An In-depth Technical Guide for Drug Development Professionals and Scientists

This document provides a comprehensive technical overview of Quercetin 3,4'-dimethyl ether, a promising dimethoxyflavone. We will delve into its primary natural occurrences and present a detailed, field-proven guide to its extraction, isolation, and purification. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound.

Introduction: The Scientific Significance of this compound

This compound is a naturally occurring flavonoid, specifically a dimethoxyflavone derived from the well-known flavonol, quercetin.[1][2] The methylation of hydroxyl groups on the quercetin backbone is a critical structural modification that can alter physicochemical properties such as solubility and bioavailability, potentially enhancing its biological effects.

This compound has garnered significant interest within the scientific community for its diverse and potent biological activities. Research has demonstrated its function as an antineoplastic agent, exhibiting high cytotoxicity against leukemia cells by inducing apoptosis through caspase-dependent pathways.[1][3] Furthermore, it shows notable anti-inflammatory and anti-lipid peroxidation activities.[3][] Its ability to overcome TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resistance in cancer cells further underscores its potential in oncology research.[5] Given these promising therapeutic properties, robust methods for its isolation from natural sources are of paramount importance.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The choice of plant material is the critical first step in any isolation workflow, directly impacting the potential yield and the complexity of the purification process. The table below summarizes the known botanical sources.

Table 1: Documented Natural Sources

| Plant Species | Family | Plant Part | Remarks |

|---|---|---|---|

| Tamarix chinensis Lour. | Tamaricaceae | Branch | Identified as a key natural source.[3][] |

| Combretum quadrangulare | Combretaceae | Not specified | A well-documented source from which it has been isolated.[1][2][5] |

| Distemonanthus benthamianus | Leguminosae | Not specified | Another confirmed botanical origin.[5] |

| Artemisia incanescens | Asteraceae | Not specified | Reported as a source organism.[1] |

| Piptocoma antillana | Asteraceae | Not specified | Reported as a source organism.[1] |

Isolation and Purification: A Multi-Stage Strategy

The isolation of a specific flavonoid like this compound from a complex plant matrix is a multi-step process. The overarching strategy is to progressively enrich the target compound while systematically removing unwanted constituents such as fats, chlorophyll, tannins, and other flavonoids with similar structures. The following sections detail a robust and logical workflow.

Stage 1: Extraction from Plant Material

Causality: The primary objective of extraction is to efficiently transfer the target flavonoids from the solid plant matrix into a liquid solvent. The choice of solvent is dictated by the polarity of flavonoids. Methanol and ethanol are highly effective due to their ability to dissolve these polyphenolic compounds.[6] Techniques like ultrasonic-assisted extraction are employed to enhance efficiency by using sound waves to disrupt cell walls, facilitating solvent penetration.[6]

Protocol: Ultrasonic-Assisted Extraction

-

Preparation: Air-dry the selected plant material (e.g., branches of Tamarix chinensis) and grind it into a coarse powder to increase the surface area for extraction.

-

Solvent Addition: Mix the powdered plant material with an 80% aqueous methanol solution in a ratio of 1:20 (w/v). For example, use 40 L of solvent for 2 kg of plant powder.[6]

-

Extraction: Place the mixture in an ultrasonic cleaner or use a probe sonicator. Extract at a controlled temperature (e.g., 60°C) for approximately 75 minutes.[6]

-

Repetition: Repeat the extraction process at least twice more with fresh solvent to ensure maximum recovery of the target compound.

-

Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the resulting solution under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Stage 2: Enrichment via Solvent Partitioning

Causality: The crude extract contains a wide spectrum of compounds with varying polarities. Solvent-solvent partitioning is a crucial step to fractionate the extract and enrich the fraction containing the target compound. An initial wash with a non-polar solvent like n-hexane removes lipids and chlorophyll. Subsequent extraction with a medium-polarity solvent, such as ethyl acetate, captures the flavonoids, leaving highly polar compounds like sugars in the aqueous phase.[7]

Protocol: Liquid-Liquid Fractionation

-

Initial Wash: Dissolve the crude extract in water (or the remaining aqueous methanol from the previous step) and transfer it to a separatory funnel.

-

Defatting: Partition the aqueous solution against an equal volume of n-hexane (or petroleum ether).[7] Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer, which contains non-polar impurities. Repeat this step three times.

-

Flavonoid Extraction: Extract the remaining aqueous phase with an equal volume of ethyl acetate.[7] Shake, allow layers to separate, and collect the upper ethyl acetate layer.

-

Repetition: Repeat the ethyl acetate extraction three times to maximize the recovery of flavonoids.

-

Concentration: Combine all ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. This yields an ethyl acetate fraction enriched with flavonoids, including this compound.

Caption: Solvent partitioning workflow for flavonoid enrichment.

Stage 3: High-Resolution Chromatographic Purification

Causality: While the ethyl acetate fraction is enriched, it still contains a mixture of similar flavonoids. Chromatographic techniques are essential for isolating this compound to a high degree of purity. A multi-column approach is typically most effective.

-

Macroporous Resin/Silica Gel Chromatography: This serves as an initial, low-pressure chromatographic step to separate the enriched extract into several sub-fractions based on polarity.[6][8]

-

Sephadex LH-20 Chromatography: This gel filtration medium separates compounds based on a combination of molecular size and polarity.[6] It is particularly effective for separating flavonoids from each other and from tannins.[9]

-

Preparative HPLC (Prep-HPLC): This is the final "polishing" step. A reverse-phase (e.g., C18) column separates compounds based on hydrophobicity, providing the high resolution needed to achieve >98% purity.[6][7]

Protocol: Multi-Step Chromatography

-

Initial Column Chromatography:

-

Pack a glass column with silica gel 60 (or AB-8 macroporous resin).

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried sample onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0 to 80:20 Chloroform:Methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Sephadex LH-20 Chromatography:

-

Combine the fractions from the previous step that are rich in the target compound and concentrate them.

-

Dissolve the concentrate in methanol and apply it to a pre-equilibrated Sephadex LH-20 column.

-

Elute the column isocratically with methanol.[6][9] Flavonoids will separate based on their molecular interactions with the gel matrix.

-

Collect and monitor fractions via TLC or analytical HPLC.

-

-

Preparative HPLC:

-

Combine and concentrate the purified fractions from the Sephadex column.

-

Dissolve the sample in the mobile phase (e.g., Methanol:Water mixture).

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Elute with an optimized isocratic or gradient mobile phase (e.g., 60:40 Methanol:0.2% Formic Acid in Water) at a suitable flow rate.[7][10]

-

Monitor the elution at a characteristic wavelength for flavonoids (e.g., 254 nm or 370 nm) and collect the peak corresponding to this compound.[9][10]

-

Concentrate the collected fraction to yield the pure compound.

-

Caption: General workflow for the isolation of this compound.

Analytical Validation

The identity and purity of the final isolated compound must be rigorously confirmed. This is a self-validating step in the protocol, ensuring the final product meets research standards.

-

High-Performance Liquid Chromatography (HPLC-DAD): Purity is determined by injecting the sample into an analytical HPLC system. A single, sharp peak at the expected retention time indicates high purity. The Diode Array Detector (DAD) provides the UV-Vis spectrum, which serves as a characteristic fingerprint for the flavonoid.[11][12]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (C₁₇H₁₄O₇).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural elucidation by revealing the chemical environment of each proton and carbon atom in the molecule, confirming the precise positions of the methoxy and hydroxyl groups.[1][13]

Conclusion

This guide outlines a robust and logical pathway for the successful isolation and purification of this compound from its natural sources. The presented workflow, which progresses from bulk extraction to high-resolution chromatographic separation, is grounded in established chemical principles. By understanding the causality behind each step—from solvent selection to the choice of chromatographic media—researchers can adapt and optimize these protocols for their specific applications. The final analytical validation ensures the integrity of the isolated compound, providing a solid foundation for further investigation into its promising biological activities in drug discovery and development.

References

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LCGC International. (2025, April 21). New Study Reviews Chromatography Methods for Flavonoid Analysis. Retrieved from [Link]

- Su, Y., et al. (2025, June 1). Structure of this compound in complex with tubulin provides a rationale for drug design. Biochemical and Biophysical Research Communications.

-

ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Identification of Flavonoids. Retrieved from [Link]

-

Wu, C., et al. (2023, March 20). Separation of flavonoids with significant biological activity from Acacia mearnsii leaves. Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC. PubMed Central. Retrieved from [Link]

-

Atlantis Press. (n.d.). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Retrieved from [Link]

-

PubMed. (2023, October 29). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Retrieved from [Link]

-

Pharmacognosy Journal. (n.d.). Isolation, Purification of Quercetin from in vitro Cell Suspension Culture of Caesalpinia pulcherrima and its Analysis by HPLC-DAD and NMR. Retrieved from [Link]

-

IMR Press. (2024, November 25). Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Extracting Quercetin from Different Plant Sources.... Retrieved from [Link]

-

PubMed. (2024, November 25). Extracting Quercetin from Different Plant Sources.... Retrieved from [Link]

-

MDPI. (2023, November 22). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review.... Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC identification and determination of myricetin, quercetin, kaempferol and total flavonoids in herbal drugs. Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:70008). Retrieved from [Link]

Sources

- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:70008) [ebi.ac.uk]

- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]

- 7. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 10. gijhsr.com [gijhsr.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. phcogj.com [phcogj.com]

An In-Depth Technical Guide to the Synthesis of Quercetin 3,4'-dimethyl ether

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Quercetin 3,4'-dimethyl ether (5,7,3'-trihydroxy-3,4'-dimethoxyflavone), a naturally occurring flavonoid with significant biological activities, including anti-inflammatory and anti-lipid peroxidation properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the strategic considerations, experimental protocols, and characterization of this important quercetin derivative. The synthesis of this compound presents a unique challenge in regioselective chemistry, requiring a nuanced understanding of protecting group strategies to achieve the desired methylation pattern on the polyhydroxylated quercetin backbone. This guide will explore the rationale behind these strategies, providing a field-proven perspective on the synthesis of this valuable compound.

Introduction: The Significance of this compound

Quercetin, a pentahydroxyflavone, is a ubiquitous plant flavonoid renowned for its antioxidant properties.[2] However, its therapeutic potential is often limited by metabolic instability. Methylation of the hydroxyl groups can enhance metabolic stability and bioavailability, potentially leading to improved therapeutic efficacy.[3] this compound, a dimethoxyflavone derivative of quercetin, has been isolated from various plant sources and has demonstrated promising antineoplastic activity.[4] Its specific methylation pattern at the 3 and 4'-positions makes it a molecule of interest for further pharmacological investigation.

The synthesis of this specific isomer is a non-trivial task due to the five hydroxyl groups on the quercetin scaffold, each with varying reactivity. The hydroxyl group at the 5-position is particularly resistant to methylation due to strong intramolecular hydrogen bonding with the C4 carbonyl group.[5] Therefore, a successful synthesis hinges on the strategic use of protecting groups to ensure methylation occurs at the desired 3 and 4' positions.

Strategic Approaches to Synthesis: The Art of Regioselectivity

The synthesis of this compound from the readily available starting material, quercetin, is a multi-step process that underscores the importance of regioselective reactions. The core challenge lies in differentiating between the five hydroxyl groups to achieve methylation specifically at the 3 and 4' positions. A common and effective strategy involves a sequence of protection, methylation, and deprotection steps.

The Logic of Protecting Groups

The choice of protecting groups is critical and is dictated by their ability to be selectively introduced and removed under conditions that do not affect other parts of the molecule. For the synthesis of quercetin derivatives, a common approach is to first protect the more reactive hydroxyl groups, perform the desired modification on the unprotected groups, and then remove the protecting groups.

A particularly elegant strategy for differentiating the hydroxyl groups on the B-ring (the catechol moiety at positions 3' and 4') from those on the A and C rings is the use of a protecting group that selectively reacts with the vicinal diol of the catechol. Dichlorodiphenylmethane in diphenyl ether has been effectively used for this purpose, forming a diphenylmethylene ketal across the 3' and 4' hydroxyls.[2][6] This protection is robust and can withstand the conditions required for subsequent reactions.

The remaining hydroxyl groups at positions 3, 5, and 7 exhibit different reactivities. The 5-OH is the least reactive due to hydrogen bonding. The 7-OH is generally the most acidic and therefore the most reactive towards alkylation, followed by the 4'-OH, then the 3-OH, and finally the 3'-OH.[5] To achieve selective methylation at the 3 and 4' positions, a careful sequence of protection and methylation is necessary.

The following diagram illustrates a conceptual workflow for the regioselective synthesis of methylated quercetin derivatives:

Sources

- 1. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. An efficient partial synthesis of 4′-O-methylquercetin via regioselective protection and alkylation of quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Easy Preparation of Quercetin Pentamethyl Ether (QPE) - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Quercetin 3,4'-dimethyl ether: Structure, Properties, and Therapeutic Potential

Introduction

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their broad spectrum of biological activities. Among them, quercetin, a flavonol found in numerous fruits, vegetables, and grains, has been a focal point of research due to its potent antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic application of quercetin is often hampered by its poor aqueous solubility, extensive first-pass metabolism, and consequently, low oral bioavailability[1].

Chemical modification, particularly methylation, is a key strategy that both nature and chemists employ to modulate the physicochemical properties and biological activity of flavonoids. Methylation can enhance metabolic stability by protecting hydroxyl groups from rapid glucuronidation and sulfation, and it can increase lipophilicity, thereby improving membrane permeability and oral absorption[2]. This guide focuses on a specific, promising derivative: Quercetin 3,4'-dimethyl ether (also known as 5,7,3'-trihydroxy-3,4'-dimethoxyflavone). This molecule retains key structural features of quercetin while possessing modifications that suggest a superior pharmacological profile, particularly in the context of oncology.

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, known biological activities, and key experimental protocols related to this compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a dimethoxyflavone and trihydroxyflavone. The methylation occurs at the hydroxyl groups on carbon 3 of the C-ring and carbon 4' of the B-ring, distinguishing it from other quercetin ethers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one | [3] |

| Synonyms | 3,4'-Dimethylquercetin, 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone | [3][4] |

| CAS Number | 33429-83-3 | [2] |

| Molecular Formula | C₁₇H₁₄O₇ | [5] |

| Molecular Weight | 330.29 g/mol | [5] |

| PubChem CID | 5380905 |[3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 229-230 °C | [4] |

| Boiling Point | 607.0 ± 55.0 °C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Appearance | Pale yellow crystalline powder | [5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Limited solubility in water, methanol, and ethanol. | [2][4] |

Spectroscopic Profile

Definitive structural elucidation relies on spectroscopic analysis. While a complete, published high-resolution dataset for this specific isomer is scarce, the following represents compiled and expected data for its characterization.

¹³C-NMR Spectroscopy: The carbon skeleton provides a unique fingerprint for the molecule. Data reported for 5,7-dihydroxy-3',4'-dimethoxy flavone, an isomer, provides context for the expected chemical shifts[7]. The presence of methoxy groups is typically confirmed by signals around 55-60 ppm.

Mass Spectrometry: Mass spectrometry is critical for confirming molecular weight and fragmentation patterns. The exact mass is 330.073944 Da[6]. Fragmentation analysis would likely show characteristic losses of methyl groups (·CH₃) and carbon monoxide (CO) from the flavone core.

UV-Vis Spectroscopy: In methanol, polymethoxylated flavonoids typically exhibit two major absorption bands. For a related compound, Quercetin 3',4',7-trimethyl ether, these peaks appear at λmax 256 nm and 353 nm, corresponding to the benzoyl (B-ring) and cinnamoyl (A-ring) systems, respectively[5].

Section 2: Biological Activity and Mechanism of Action

The methylation pattern of this compound confers a distinct and potent biological activity profile, with its anticancer properties being the most thoroughly investigated.

Anticancer Activity

Potent Anti-Leukemic Effects: Research has demonstrated that this compound is highly cytotoxic against human leukemia cells[8]. Unlike many flavonoids whose actions are linked to antioxidant pro-oxidant cycles, this compound's mechanism is independent of reactive oxygen species (ROS) generation[2][8].

Mechanism of Action: The primary mechanism of its anti-leukemic action is the induction of apoptosis through a caspase-dependent intrinsic pathway[8]. Key events in this process include:

-

Cell Cycle Arrest: The compound induces a G₂/M phase arrest in the cell cycle, preventing cancer cells from proceeding to mitosis[8].

-

Mitochondrial Disruption: It triggers the release of cytochrome c from the mitochondria into the cytosol[8].

-

Caspase Cascade Activation: The release of cytochrome c initiates a downstream cascade involving the processing and activation of multiple caspases, including initiator caspase-9 and executioner caspases-3, -6, and -7[8].

-

MAPK Pathway Modulation: The compound induces the phosphorylation of mitogen-activated protein kinases (MAPKs). Crucially, the cytotoxic effect is attenuated by the inhibition of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), indicating that these pathways are integral to the induced cell death process[2][8].

Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL has been shown to confer partial resistance to the apoptosis induced by this compound, further solidifying the central role of the mitochondrial pathway[8].

Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve 1.0 equivalent of 2',4',6'-trihydroxyacetophenone and 1.1 equivalents of 3-hydroxy-4-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of 50% aqueous potassium hydroxide (KOH) dropwise while stirring at room temperature.

-

Continue stirring for 24-48 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into a beaker of ice and water.

-

Acidify with dilute HCl until a yellow precipitate forms.

-

Filter the solid, wash with cold water until neutral, and dry to yield the crude chalcone intermediate.

-

-

Oxidative Cyclization:

-

Dissolve the crude chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of iodine (I₂) (approx. 0.1 eq).

-

Heat the mixture to 120-140 °C and stir for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into a solution of 10% aqueous sodium thiosulfate to quench the excess iodine.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Selective Methylation:

-

Protect the more reactive 5- and 7-hydroxyl groups if necessary.

-

Dissolve the resulting flavone in a suitable solvent like acetone or DMF.

-

Add a weak base (e.g., K₂CO₃) and a methylating agent such as dimethyl sulfate (DMS).

-

Stir at room temperature or with gentle heating until the reaction is complete by TLC.

-

Perform an aqueous workup and purify the final product, this compound, by column chromatography or recrystallization.

-

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or a solution of 20% SDS in 50% dimethylformamide.

-

96-well cell culture plates.

-

Cancer cell line of interest (e.g., HL-60 leukemia cells).

-

Complete culture medium.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot a dose-response curve and determine the IC₅₀ value.

Critical Note: Flavonoids, due to their reducing potential, can directly reduce MTT to formazan in a cell-free system. It is imperative to run parallel controls containing the compound in medium without cells to account for any direct chemical reduction of the dye.[6][9]

Protocol: Analytical Quantification (RP-HPLC)

This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantification of this compound.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of the active ingredient of Kaempferia parviflora, 5,7-dimethoxyflavone, on the pharmacokinetics of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Quercetin 3,4'-dimethyl ether: From Chemical Identity to Therapeutic Potential

This guide provides a comprehensive technical overview of Quercetin 3,4'-dimethyl ether, a naturally occurring flavonoid with significant potential in drug discovery and development. Designed for researchers, chemists, and pharmacologists, this document delves into its chemical identity, synthesis strategies, analytical methodologies, and mechanisms of action, offering field-proven insights into its study and application.

Chemical Identity and Nomenclature

Correctly identifying a molecule is the bedrock of all subsequent research. The nomenclature of methylated flavonoids can be ambiguous due to the multiple hydroxyl groups available for substitution on the parent quercetin scaffold. For the topic of this guide, "this compound," the methyl groups are located at the 3-position on the C-ring and the 4'-position on the B-ring.

The authoritative chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) and the Chemical Abstracts Service (CAS).

-

IUPAC Name : 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxychromen-4-one[1]

-

CAS Number : 33429-83-3[1]

This specific isomer is crucial to distinguish from other dimethylated quercetin variants, such as Quercetin 3',4'-dimethyl ether (2-(3,4-dimethoxyphenyl)-3,5,7-trihydroxychromen-4-one), which has a different substitution pattern and, consequently, distinct biological properties[2].

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | PubChem CID 5380905[1] |

| Molecular Weight | 330.29 g/mol | PubChem CID 5380905[1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | PubChem CID 5380905[1] |

| InChIKey | ZSPZNFOLWQEVQJ-UHFFFAOYSA-N | PubChem CID 5380905[1] |

| Appearance | Yellow powder | BioCrick[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[3] |

Table 2: Common Synonyms

| Synonym |

| 3,4'-Dimethylquercetin[1] |

| 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone[1] |

| NSC 106970[4] |

| 3,4'-Dimethoxy-3',5,7-trihydroxyflavone[4] |

| 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-methoxy-4H-1-benzopyran-4-one[4] |

Synthesis Strategy: A Regioselective Approach

The rationale for methylation extends beyond synthesis; methylation is a key metabolic process that alters the biological activity, solubility, and bioavailability of flavonoids[5].

Diagram 1: Conceptual Synthetic Workflow

Caption: Proposed mechanism for apoptosis induction by this compound in cancer cells.

Pharmacokinetics, Metabolism, and Toxicology

For any compound to be a viable drug candidate, its absorption, distribution, metabolism, and excretion (ADME) profile, along with its safety, must be understood.

Metabolism and Pharmacokinetics

The methylation of flavonoids significantly alters their lipophilicity, which can enhance their cellular uptake and bioavailability compared to the parent glycosides or aglycones. [6]Studies on the parent compound, quercetin, show that it undergoes extensive metabolism, primarily in the gut and liver, with only a small fraction of the unchanged molecule being bioavailable. [7] A known human metabolite of this compound has been identified as 3,4p-Dimethoxy-5,3p-dihydroxyflavone, 7-O-glucuronide . [1][4]This indicates that after absorption, the compound is subject to phase II metabolism (glucuronidation), a common pathway for clearing flavonoids from the body. The pharmacokinetic profile of quercetin itself can be complex, sometimes exhibiting re-entry peaks in plasma concentration curves, which suggests enterohepatic recirculation. This possibility should be considered when designing pharmacokinetic studies for its methylated derivatives.

Toxicology

Specific toxicological studies on this compound are not widely published. Therefore, the safety profile of the parent compound, quercetin, serves as the primary reference.

-

Sub-chronic Toxicity: A 98-day study in mice with quercetin administered in the diet at doses up to 250 mg/kg of diet (~50 mg/kg of body weight daily) showed no discernible effects on body composition, organ function, behavior, or metabolism.

-

Carcinogenicity: A two-year feed study in F344 rats conducted by the National Toxicology Program (NTP) with quercetin doses up to 40,000 ppm (~1,900 mg/kg of body weight per day) did not find evidence of carcinogenic activity. The primary toxic effect observed at the highest dose was in the kidneys of male rats.

These data suggest that the quercetin scaffold has a favorable safety profile at dietary and supplemental intake levels. However, any new derivative, including this compound, requires its own rigorous toxicological evaluation as part of a formal drug development program.

Conclusion and Future Directions

This compound is a promising flavonoid with well-defined cytotoxic activity against cancer cells, operating through the induction of apoptosis. Its chemical structure presents a tractable challenge for synthesis, which can be overcome using modern regioselective strategies. The modification of quercetin via methylation may offer advantages in bioavailability over the parent compound, making it an attractive candidate for further investigation.

Future research should focus on elucidating the specific molecular targets of this compound, conducting comprehensive in vivo efficacy and pharmacokinetic studies, and performing formal toxicological assessments. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this intriguing natural product derivative.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Kim, D. H., Kim, H. K., & Park, S. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. Molecular Medicine Reports, 14(2), 1035–1041. Available from: [Link]

-

Kim, D. H., Kim, H. K., & Park, S. (2016). Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). Quercetin 3',4'-dimethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, X., Yin, O., Zuo, Z., & Chow, M. S. (2005). Pharmacokinetics and modeling of quercetin and metabolites. Pharmaceutical Research, 22(6), 892–901. Available from: [Link]

-

Rauf, A., Imran, M., Khan, I. A., ur-Rehman, M., Gilani, S. A., Mehmood, Z., & Mubarak, M. S. (2018). Anticancer potential of quercetin: A comprehensive review. Phytotherapy Research, 32(11), 2109–2130. Available from: [Link]

-

The Good Scents Company. (n.d.). quercetin-3,4'-dimethyl ether. Retrieved from [Link]

-

Zeng, J., Zhang, Y., Fang, Y., Lian, J., Zhang, H., Zhang, S., ... & Liang, Y. (2022). Natural Product Quercetin-3-methyl ether Promotes Colorectal Cancer Cell Apoptosis by Downregulating Intracellular Polyamine Signaling. Journal of Cancer, 13(11), 3293–3305. Available from: [Link]

-

Request PDF. (n.d.). Pharmacokinetics and Modeling of Quercetin and Metabolites. Retrieved from [Link]

-

Darband, S. G., Sadighparvar, S., Yousefi, B., Kaviani, M., Ghaderi-Pakdel, F., Mihanfar, A., ... & Majidinia, M. (2020). Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo. Oncology Reports, 43(5), 1547–1557. Available from: [Link]

-

BioCrick. (n.d.). This compound. Retrieved from [Link]

-

Hapsari, I. P., & Purbowati, I. S. (2019). Development and Analysis of Analytical Methods for Determination of Catechins and Quercetin in Natural Products: A Review. Rasayan Journal of Chemistry, 12(2), 931-939. Available from: [Link]

-

ChemSynthesis. (n.d.). 5,7-dihydroxy-3-methoxy-2-phenyl-4H-chromen-4-one. Retrieved from [Link]

-

Graefe, E. U., Wittig, J., Mueller, S., Riethling, A. K., & Uehleke, B. (2001). Quercetin pharmacokinetics in humans. Journal of Clinical Pharmacology, 41(5), 492–499. Available from: [Link]

-

Choi, J. S., Choi, B. C., & Kang, K. W. (2014). Impact of quercetin-induced changes in drug-metabolizing enzyme and transporter expression on the pharmacokinetics of cyclosporine in rats. Food and Chemical Toxicology, 72, 143–148. Available from: [Link]

-

El-Shabrawy, Y., El-Awady, M., & El-Kasasy, M. (2023). Analytical Methods for the Determination of Quercetin and Quercetin Glycosides in Pharmaceuticals and Biological Samples. Critical Reviews in Analytical Chemistry, 53(8), 1629–1646. Available from: [Link]

-

Velazquez, K. T., Enos, R. T., Narsale, A. A., D'Agostino, G., & Murphy, E. A. (2022). Sub-chronic oral toxicity screening of quercetin in mice. BMC Complementary Medicine and Therapies, 22(1), 268. Available from: [Link]

-

National Toxicology Program. (1992). Toxicology and Carcinogenesis Studies of Quercetin (CAS No. 117-39-5) in F344 Rats (Feed Studies). National Toxicology Program technical report series, 409, 1–171. Available from: [Link]

-

ResearchGate. (n.d.). Methods of Extraction, Preconcentration, and Determination of Quercetin. Retrieved from [Link]

-

MDPI. (2023). Chromatographic Methods Developed for the Quantification of Quercetin Extracted from Natural Sources: Systematic Review of Published Studies from 2018 to 2022. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of 5,7-dihydroxy-2-(3,4-dihydroxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

-

Li, W., Wang, S., Wang, X., Liu, Y., & Li, Y. (2015). HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. Tropical Journal of Pharmaceutical Research, 14(10), 1903-1909. Available from: [Link]

Sources

- 1. Regiospecific Methylation of a Dietary Flavonoid Scaffold Selectively Enhances IL-1β Production following Toll-like Receptor 2 Stimulation in THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiospecific flavonoid 7-O-methylation with Streptomyces avermitilis O-methyltransferase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

"biological activity of Quercetin 3,4'-dimethyl ether"

An In-Depth Technical Guide to the Biological Activity of Quercetin 3,4'-dimethyl ether

Abstract

This compound (Q3,4'DME), a naturally occurring dimethoxyflavone, has emerged as a compound of significant interest in pharmacological research.[1] Isolated from plants such as Combretum quadrangulare, this methylated derivative of quercetin exhibits a spectrum of biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects.[1][2] Methylation of the flavonoid core can alter physicochemical properties like solubility and bioavailability, potentially enhancing its therapeutic efficacy compared to its parent compound, quercetin. This guide provides a comprehensive technical overview of the known biological activities of Q3,4'DME, delving into its molecular mechanisms of action, key signaling pathways, and the experimental methodologies required for its investigation. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising natural product.

Potent Anticancer and Cytotoxic Activities

The most extensively documented activity of this compound is its potent and selective cytotoxicity against various cancer cell lines, particularly those of hematological and epithelial origin.[3] The compound's multifaceted approach to inhibiting cancer progression involves inducing programmed cell death, halting the cell cycle, and disrupting key signaling cascades essential for tumor growth and survival.

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Q3,4'DME has demonstrated high cytotoxicity against leukemia cells, where it triggers cell death through an intrinsic, mitochondria-dependent apoptotic pathway.[3] This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates a cascade of executioner caspases, including caspase-3, -6, -7, and -9.[3] A key indicator of this pathway's activation is the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activity.

Concurrently, Q3,4'DME imposes a robust arrest of the cell cycle at the G2/M phase.[3] This prevents cancer cells from entering mitosis, thereby halting their proliferation. This effect is often linked to the compound's ability to interfere with the cellular microtubule network. Research on the parent compound, quercetin, and its derivatives shows they can bind to tubulin, inhibiting its polymerization into functional microtubules, which are critical for forming the mitotic spindle during cell division.[4][5] A high-resolution crystal structure has confirmed that this compound binds to the colchicine site of tubulin, providing a structural basis for its anti-proliferative effects.[5]

In the context of breast cancer, a related derivative, quercetin-3-methyl ether, has been shown to significantly inhibit cell growth, induce apoptosis, and cause G2/M phase arrest in multiple breast cancer cell lines.[6] It also suppresses invasion, migration, and the epithelial-mesenchymal transition (EMT), a critical process for metastasis.[6]

Signaling Pathway Deep Dive: Targeting PI3K/Akt and MAPK

The anticancer effects of Q3,4'DME and its close analogs are underpinned by their modulation of critical oncogenic signaling pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature of many cancers. Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt signaling pathway, thereby promoting apoptosis and suppressing cancer cell survival.[6] It also attenuates the phosphorylation of downstream targets like glycogen synthase kinase β (GSK-β).[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes. Q3,4'DME has been found to activate the MAPK pathway in leukemia cells as part of its mechanism to induce cell death.[3] Conversely, in esophageal cancer, quercetin-3-methyl ether inhibits the activation of AKT and ERKs, leading to reduced cell proliferation and anchorage-independent growth.[7] This context-dependent regulation highlights the complexity of flavonoid-protein interactions.

Caption: Q3,4'DME inhibits LPS-induced inflammatory signaling.

Experimental Validation: Quantifying Inflammation

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat cells with various concentrations of Q3,4'DME for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. Leave one set of wells unstimulated as a negative control.

-

Supernatant Collection: Collect 100 µL of supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation: Incubate at room temperature for 10 minutes in the dark. A pink/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antioxidant and Cytoprotective Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), leads to cellular damage and is implicated in aging and disease. Q3,4'DME demonstrates significant antioxidant capabilities, both directly by scavenging free radicals and indirectly by bolstering cellular defense mechanisms.

Mechanistic Insights: Radical Scavenging and Cellular Protection

Q3,4'DME exhibits potent anti-lipid peroxidation activity, with a reported IC₅₀ value of 0.3 µM, indicating its ability to protect cell membranes from oxidative damage. [3]Furthermore, studies on the related quercetin-3-methyl ether show it protects liver cells from copper-induced oxidative stress and apoptosis. [8][9]This protection is mediated by preserving mitochondrial function, preventing caspase-3 activation, and activating pro-survival signaling pathways. [8]

Experimental Validation: Workflow for Antioxidant Capacity

This is a common, rapid assay to evaluate the free radical scavenging ability of a compound. [10]

-

Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark. [10]2. Sample Preparation: Prepare serial dilutions of Q3,4'DME in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control. [10]3. Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution. [10]4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. 5. Measurement: Measure the decrease in absorbance at approximately 517 nm. [10]The reduction of the purple DPPH radical to the yellow, non-radical form by the antioxidant causes this color change. [11]6. Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: RSA (%) = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Caption: Standard workflow for the DPPH antioxidant assay.

Data Summary

This table summarizes key quantitative data related to the biological activities of this compound and its close structural analogs.

| Biological Activity | Assay/Model | Compound | Result | Reference |

| Antioxidant | Anti-lipid peroxidation | This compound | IC₅₀ = 0.3 µM | [3] |

| Antioxidant | DPPH Radical Scavenging | Quercetin-3'-methyl ether | IC₅₀ = 52.54 µM | [12] |

| Vasorelaxant | Phenylephrine-induced precontraction | Quercetin 3,7-dimethyl ether | pEC₅₀ = 4.70 | [13][14] |

Conclusion and Future Directions

This compound is a pleiotropic flavonoid with well-documented anticancer, anti-inflammatory, and antioxidant properties. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including PI3K/Akt, MAPK, and NF-κB. Its ability to induce apoptosis and cell cycle arrest in cancer cells, suppress inflammatory mediators, and protect against oxidative stress makes it a compelling candidate for further drug development.

Future research should focus on:

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammatory diseases to assess efficacy, pharmacokinetics, and safety.

-

Bioavailability Studies: Investigating how the dimethyl ether structure affects absorption, distribution, metabolism, and excretion (ADME) profiles compared to quercetin.

-

Target Deconvolution: Utilizing advanced techniques like proteomics and chemoproteomics to identify novel direct binding partners and further elucidate its molecular mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening additional analogs to optimize potency and selectivity for specific therapeutic targets.

By continuing to explore the multifaceted biological activities of this compound, the scientific community can unlock its full potential as a lead compound for a new generation of therapeutics.

References

- Vertex AI Search. Quercetin 3,4′-dimethyl ether (3,4′-Dimethylquercetin) | Anti-tumor Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz-6ByNrLOg-m5oymjPOIfBvH1WHJ3sJABgrpCG2CDbmpssfrIE0bqoTVxszyKnY83zUT5Me93hKwYCpye5EHWR69EN0htWZyzqenADQSt_iGXJ0LdXGJDhaNK8AaFQsqeg7K2gZ8j89zw0OGPzQeqi-e9CL0JVa82Vw==]

- BioCrick. This compound | CAS:33429-83-3 | Flavonoids | High Purity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdog3LY5szbmFoqWVSL8ym24SZc0fMcRoLwqVj-1uIpJW7tSZN0N6pMYPi_zBg8K17DipEbPgxHnWqj3fsUh27Ke_uHMEO6claeGR2Lw0HXR9Ya-7dVmjFcxIgdD-8jXaLH-vmc0_P73HezKqK6mjV_iTpQaGnnB89dXsL]

- Benchchem. Application Notes and Protocols for In Vitro Antioxidant Activity Assays for Flavonoids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvdDITaRhesjt-9NQc_tO1MRU_s8PW40uBare1NrXkE8DR-NA8J8XQMhCzEUg5c0VTkRez_CJqw9mK6qXJgBNTYWeEmCpOUAVfj-9F71Rf749_zTFufSFKLwlu11pH1i1y3KoUZKIDsaYQww95QeY1IE9ppokg9z2GjgUXKhVM4yRk5AHQ-H-3OxnYh8m0UpUxHUKKx7VAPPNMRz2vf3wjP83eHXJG_S6pDb5YRDNbycQ36w==]

- PubMed. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/29956731/]

- PubChem. This compound | C17H14O7 | CID 5380905. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5380905]

- Biosynth. This compound | 33429-83-3 | FQ42736. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp8DZ3uYD8e5dL_8tbVRQUZeAQrstotmEVW3LuFn-wsiyZWZ1cwwqG_jSYmrlZK2y3hQdJrnZg1JZH0Kfc1QItOcOcUSbKO657ne2RLvZJ-WtWrCmzFGD3DB1M38BT7biPthVfMEKTzykyo3ksxW55oH8iMCUimKCTWu7WzmEguODVg==]

- PubMed. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. [URL: https://pubmed.ncbi.nlm.nih.gov/28382006/]

- PMC - NIH. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5383612/]

- ResearchGate. Structure of this compound in complex with tubulin provides a rationale for drug design. [URL: https://www.researchgate.

- NEHU. Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. [URL: https://nehu.ac.in/public/assets/files/journals/NJLSc-v21-n1-p1-12.pdf]

- MDPI. Quercetin Hybrids—Synthesis, Spectral Characterization and Radical Scavenging Potential. [URL: https://www.mdpi.com/1420-3049/27/3/922]

- PubMed. In vitro anti-inflammatory effects of quercetin 3-O-methyl ether and other constituents from Rhamnus species. [URL: https://pubmed.ncbi.nlm.nih.gov/11795991/]

- PubMed. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways. [URL: https://pubmed.ncbi.nlm.nih.gov/30035335/]

- PubMed. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. [URL: https://pubmed.ncbi.nlm.nih.gov/11272030/]

- Oxford Academic. Acetyl derivative of quercetin 3-methyl ether-induced cell death in human leukemia cells is amplified by the inhibition. [URL: https://academic.oup.com/carcin/article/26/6/1125/2476127]

- PubMed. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage. [URL: https://pubmed.ncbi.nlm.nih.gov/12585671/]

- ResearchGate. (PDF) QUANTITATIVE-QUALITATIVE STRUCTURE ACTIVITY RELATIONSHIP OF QUERCETIN DERIVATIVES IN SCAVENGING OF DPPH FREE RADICAL. [URL: https://www.researchgate.net/publication/281604975_QUANTITATIVE-QUALITATIVE_STRUCTURE_ACTIVITY_RELATIONSHIP_OF_QUERCETIN_DERIVATIVES_IN_SCAVENGING_OF_DPPH_FREE_RADICAL]

- PubMed. Structure of this compound in complex with tubulin provides a rationale for drug design. [URL: https://pubmed.ncbi.nlm.nih.gov/40578283/]

- PubMed. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway. [URL: https://pubmed.ncbi.nlm.nih.gov/22842186/]

- PubMed. Quercetin attenuates TNF-induced inflammation in hepatic cells by inhibiting the NF-κB pathway. [URL: https://pubmed.ncbi.nlm.nih.gov/22452660/]

- SpringerLink. Molecular Signaling Pathways of Quercetin in Alzheimer's Disease: A Promising Arena. [URL: https://link.springer.com/article/10.1007/s12035-023-03774-6]

- PubMed. Quercetin 3,5,7,3',4'-pentamethyl ether from Kaempferia parviflora directly and effectively activates human SIRT1. [URL: https://pubmed.ncbi.nlm.nih.gov/33608631/]

- PubMed. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells. [URL: https://pubmed.ncbi.nlm.nih.gov/17449583/]

- PubMed. Quercetin triggers cell apoptosis-associated ROS-mediated cell death and induces S and G2/M-phase cell cycle arrest in KON oral cancer cells. [URL: https://pubmed.ncbi.nlm.nih.gov/39885507/]

- ResearchGate. The potential molecular mechanism of quercetin on the NF-kB... [URL: https://www.researchgate.

- Taylor & Francis Online. Full article: Quercetin 3,7-O-dimethyl ether from Siegesbeckia pubescens suppress the production of inflammatory mediators in lipopolysaccharide-induced macrophages and colon epithelial cells. [URL: https://www.tandfonline.com/doi/full/10.1080/13880209.2020.1751109]

- PMC - NIH. In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3382819/]

- JOCPR. Anti-inflammatory activity of quercetin in acute, sub-acute and chronic phases of inflammtion in animal models. [URL: https://www.jocpr.com/articles/antiinflammatory-activity-of-quercetin-in-acute-subacute-and-chronic-phases-of-inflammtion-in-animal-models.pdf]

- Oxford Academic. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht | Journal of Pharmacy and Pharmacology. [URL: https://academic.oup.com/jpp/article/53/2/257/6134371]

- PMC - NIH. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8786273/]

- MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. [URL: https://www.mdpi.com/1422-0067/23/24/16148]

- ResearchGate. (PDF) Synthesis and Antioxidant Activity of Quercetin Ethers. [URL: https://www.researchgate.net/publication/283896593_Synthesis_and_Antioxidant_Activity_of_Quercetin_Ethers]

- G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [URL: https://www.gbiosciences.com/Image/images/Protocol/BAQ103_BAQ104_Protocol.pdf]

- PubMed. Quercetin Protects against Okadaic Acid-Induced Injury via MAPK and PI3K/Akt/GSK3β Signaling Pathways in HT22 Hippocampal Neurons. [URL: https://pubmed.ncbi.nlm.nih.gov/27050422/]

- MDPI. DPPH Radical Scavenging Assay. [URL: https://www.mdpi.com/2227-9717/10/12/2571]

- ResearchGate. (PDF) In Vitro Production of Flavonoids. [URL: https://www.researchgate.net/publication/359489115_In_Vitro_Production_of_Flavonoids]

- ResearchGate. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway | Request PDF. [URL: https://www.researchgate.

Sources

- 1. This compound | C17H14O7 | CID 5380905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:33429-83-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure of this compound in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin‑3‑methyl ether suppresses human breast cancer stem cell formation by inhibiting the Notch1 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin-3-methyl ether inhibits esophageal carcinogenesis by targeting the AKT/mTOR/p70S6K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin 3-O-methyl ether protects FL83B cells from copper induced oxidative stress through the PI3K/Akt and MAPK/Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Mechanism of Action of Quercetin 3,4'-dimethyl ether

Executive Summary

Quercetin 3,4'-dimethyl ether, a naturally occurring dimethoxyflavone, is emerging as a compound of significant interest in pharmacology and drug development. Derived from the ubiquitous flavonoid quercetin, its methylated structure confers potentially enhanced bioavailability and altered biological activity, making it a compelling candidate for therapeutic exploration.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the bioactivity of this compound. We synthesize findings from cellular and biochemical studies to elucidate its core mechanisms of action, focusing on its potent anticancer, anti-inflammatory, and antioxidant properties. The primary anticancer mechanism involves direct interaction with β-tubulin at the colchicine-binding site, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[2][3][4] This is complemented by the activation of the intrinsic apoptotic pathway and modulation of key cell signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Furthermore, this guide explores its anti-inflammatory and antioxidant activities, which are attributed to the suppression of inflammatory mediators and the modulation of cellular redox homeostasis.[2] Detailed experimental protocols and pathway diagrams are provided to equip researchers and drug development professionals with the necessary tools to further investigate this promising compound.

Chapter 1: Introduction to this compound

Chemical Identity and Rationale for Study

This compound (3,4'-DMQ) is a flavonoid, specifically a dimethoxyflavone, where the hydroxyl groups at the 3 and 4' positions of the parent quercetin molecule are replaced by methoxy groups.[5] It is also known as 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone.[2]

-

Synonyms: 3,4'-Dimethylquercetin, 5,7,3'-Trihydroxy-3,4'-dimethoxyflavone

-

CAS Number: 33429-83-3[2]

-

Molecular Formula: C₁₇H₁₄O₇[5]

This compound can be isolated from various botanical sources, including the plant Combretum quadrangulare.[5][6] The primary rationale for investigating methylated flavonoids like 3,4'-DMQ stems from the known pharmacokinetic limitations of their parent compounds. Quercetin, while possessing a broad spectrum of biological activities, suffers from poor water solubility and extensive first-pass metabolism, which limits its systemic bioavailability.[7][8] Methylation can increase the lipophilicity of the molecule, potentially enhancing its absorption, metabolic stability, and cellular uptake, thereby improving its overall biological efficacy.[1]

Overview of Biological Activities

Research has identified 3,4'-DMQ as a pleiotropic molecule with several potential therapeutic applications. Its biological activities are primarily centered on three key areas:

-

Antineoplastic Activity: Demonstrates significant cytotoxicity against various cancer cell lines, particularly leukemia.[2][5]

-

Anti-inflammatory Activity: Exhibits properties that suppress inflammatory responses.[2]

-

Antioxidant Activity: Functions as a potent antioxidant, capable of scavenging free radicals and inhibiting lipid peroxidation.[2]

The subsequent chapters will deconstruct the molecular mechanisms that drive these critical biological effects.

Chapter 2: Core Anticancer Mechanisms of Action

The antineoplastic properties of this compound are multifaceted, involving direct interference with the cell division machinery and the strategic modulation of signaling pathways that govern cell survival and death.

Primary Mechanism: Disruption of Microtubule Dynamics

A key and well-defined mechanism of action for 3,4'-DMQ is its role as a microtubule-targeting agent.[4]

Causality and Effect: Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[3] Agents that disrupt microtubule dynamics are potent anticancer drugs because they can selectively arrest rapidly dividing cancer cells in mitosis, ultimately triggering apoptosis. 3,4'-DMQ exerts its effect by directly binding to β-tubulin at the colchicine-binding site, a known pocket for potent microtubule destabilizers.[4] This interaction inhibits the polymerization of tubulin dimers into microtubules.[3] The structural basis for this interaction has been elucidated by a high-resolution (1.92 Å) crystal structure of the tubulin-3,4'-DMQ complex, which provides a definitive framework for understanding the molecular interactions and for the rational design of more potent flavone-based analogs.[4] The functional consequence of this action is a G2/M phase arrest in the cell cycle, a hallmark of microtubule-destabilizing agents.[2]

Caption: Mechanism of microtubule disruption by this compound.

Induction of Apoptosis via the Intrinsic Pathway

Beyond mitotic arrest, 3,4'-DMQ actively promotes programmed cell death through the mitochondria-mediated intrinsic apoptotic pathway.[2]

Causality and Effect: In leukemia cells, 3,4'-DMQ treatment triggers a cascade of events beginning at the mitochondria. It modulates the expression of Bcl-2 family proteins, which are critical regulators of mitochondrial integrity. Specifically, it is suggested that it downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL, as their overexpression confers partial resistance to 3,4'-DMQ-induced apoptosis.[2] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases, including caspase-3, -6, and -7, which execute the final stages of apoptosis by cleaving a host of cellular substrates.[2]

Caption: Intrinsic apoptosis pathway induced by this compound.

Modulation of Cell Signaling Pathways

3,4'-DMQ orchestrates its anticancer effects by influencing complex signaling networks.

-

MAPK Pathway: In human leukemia cells, 3,4'-DMQ induces the phosphorylation of members of the mitogen-activated protein kinase (MAPK) family.[2] Specifically, the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2) contributes to the induction of cell death. This is validated by experiments showing that chemical inhibition of JNK and ERK1/2 can attenuate the apoptotic effects of the compound.[2] This finding is somewhat paradoxical, as ERK is often associated with survival, suggesting a context-dependent, pro-apoptotic role in this system.

-

TRAIL Pathway Sensitization: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent, but many tumors develop resistance. 3,4'-DMQ has been shown to overcome TRAIL resistance in cancer cells.[6] It achieves this by enhancing the expression of Death Receptor 5 (DR5), one of the key signaling receptors for TRAIL, thereby re-sensitizing the cells to TRAIL-mediated apoptosis.[6]

Chapter 3: Anti-inflammatory and Antioxidant Mechanisms

The therapeutic potential of this compound extends to the modulation of inflammation and oxidative stress, which are underlying factors in many chronic diseases.

Attenuation of Inflammatory Mediators

3,4'-DMQ demonstrates clear anti-inflammatory activity.[2] While direct studies on this specific ether are emerging, strong evidence from closely related quercetin dimethyl ethers provides a mechanistic framework. For instance, Quercetin 3,7-O-dimethyl ether effectively suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[9] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing inflammatory mediators.[9] This suppression is linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9]

Modulation of Cellular Redox State

A fundamental mechanism of action for flavonoids is their antioxidant capability, and 3,4'-DMQ is no exception.

-

Direct Antioxidant Action: The compound exhibits potent activity against lipid peroxidation, with a reported IC₅₀ value of 0.3 µM.[2] This indicates a strong capacity to protect cell membranes from oxidative damage by scavenging free radicals.

-

Nrf2 Pathway Activation (Predicted): The parent compound, quercetin, is a well-established activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11][12] Nrf2 is a master transcriptional regulator of the antioxidant response. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Oxidative or electrophilic stress (or compounds like quercetin) disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and drive the expression of a battery of antioxidant and detoxifying enzymes (e.g., heme oxygenase-1, glutathione S-transferases).[11][13] It is highly probable that 3,4'-DMQ shares this crucial cytoprotective mechanism, contributing to its overall antioxidant and anti-inflammatory effects.

Caption: Predicted activation of the Nrf2/Keap1 antioxidant pathway.

Chapter 4: Data Summary & Future Directions

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for this compound and its related activities.

| Parameter | Value | Biological System | Activity | Reference |

| IC₅₀ | 0.3 µM | In vitro assay | Anti-lipid peroxidation | [2] |

Synthesis and Future Outlook

This compound is a promising flavonoid derivative whose mechanisms of action are becoming increasingly clear. Its primary strength as an anticancer agent lies in its dual ability to physically disrupt the mitotic machinery via tubulin binding and to activate intrinsic apoptotic signaling. This multi-pronged attack may prove effective against a range of malignancies, particularly those characterized by rapid proliferation. Its anti-inflammatory and antioxidant properties further broaden its therapeutic potential for chronic diseases underpinned by oxidative stress and inflammation.

Future research should focus on:

-

In Vivo Efficacy: Translating the potent in vitro findings into well-designed animal models of cancer and inflammatory disease is a critical next step.[14][15]

-

Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies in animal models and eventually humans are required to confirm the hypothesized benefits of methylation on absorption, distribution, metabolism, and excretion (ADME) compared to quercetin.[7][16]

-

Mechanism Refinement: Further elucidating the specific upstream regulators and downstream effectors in the MAPK and NF-κB pathways will provide a more detailed mechanistic picture.

-

Neuroprotection: Given its antioxidant and anti-inflammatory profile, investigating its potential neuroprotective effects in models of neurodegenerative diseases is a logical and promising avenue.

Chapter 5: Appendix: Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol is designed to measure the effect of a test compound on the polymerization of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter molecule. This assay uses a fluorescence-based method.

Materials:

-

Tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Test Compound (this compound) dissolved in DMSO

-

Positive Control: Paclitaxel (polymerization promoter)

-

Negative Control: Colchicine (polymerization inhibitor)

-

DMSO (vehicle control)

-

96-well black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader (340 nm excitation, 420 nm emission)

Procedure:

-

Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL. Let it sit on ice for 10 minutes to depolymerize any aggregates.

-

Prepare serial dilutions of the test compound, positive control, and negative control in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.

-

In a pre-chilled 96-well plate, add 10 µL of the compound dilutions (or vehicle control) to triplicate wells.

-

Add 100 µL of the cold tubulin solution to each well.

-

Immediately before starting the measurement, add 1 µL of 100 mM GTP to each well to initiate polymerization.

-

Place the plate in the plate reader pre-warmed to 37°C.

-

Measure the fluorescence every 60 seconds for 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization rate (slope of the linear phase) and the final plateau level for compound-treated wells against the vehicle control. An inhibition of polymerization will result in a lower slope and plateau compared to the control.

Protocol 2: Western Blot for Cleaved Caspase-3

This protocol details the detection of activated caspase-3, a key marker of apoptosis.

Materials:

-

Cell line of interest (e.g., Jurkat leukemia cells)

-

Complete cell culture medium

-

This compound

-

Staurosporine (positive control for apoptosis)

-

PBS (Phosphate-Buffered Saline)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary Antibody: Rabbit anti-cleaved Caspase-3 (Asp175)

-

Primary Antibody: Mouse anti-β-Actin (loading control)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Secondary Antibody: HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density. The next day, treat cells with various concentrations of 3,4'-DMQ, vehicle (DMSO), or positive control (staurosporine) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse the cell pellet with cold RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using the BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.